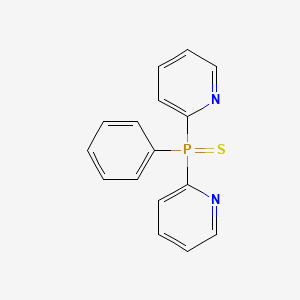
2,2'-(Phenylphosphorothioyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylbis(2-pyridyl)phosphine sulfide is an organophosphorus compound with the molecular formula C16H13N2P It is known for its unique structure, which includes a phenyl group and two pyridyl groups bonded to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylbis(2-pyridyl)phosphine sulfide can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with 2-bromopyridine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the synthesis of phenylbis(2-pyridyl)phosphine sulfide may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production also includes rigorous quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenylbis(2-pyridyl)phosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl and pyridyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl or pyridyl phosphine compounds.
Scientific Research Applications
Phenylbis(2-pyridyl)phosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in various catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of phenylbis(2-pyridyl)phosphine sulfide involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s unique structure allows it to interact with specific molecular targets, influencing pathways involved in catalysis and other chemical processes.
Comparison with Similar Compounds
Phenylbis(2-pyridyl)phosphine sulfide can be compared with other similar compounds, such as:
Diphenyl(2-pyridyl)phosphine: This compound has two phenyl groups and one pyridyl group bonded to phosphorus. It exhibits different reactivity and applications compared to phenylbis(2-pyridyl)phosphine sulfide.
Phenyl(2-pyridyl)phosphine: With one phenyl and one pyridyl group, this compound is less complex but still useful in coordination chemistry and catalysis.
Uniqueness: Phenylbis(2-pyridyl)phosphine sulfide is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in catalysis and coordination chemistry
Properties
CAS No. |
165612-56-6 |
|---|---|
Molecular Formula |
C16H13N2PS |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
phenyl-dipyridin-2-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H13N2PS/c20-19(14-8-2-1-3-9-14,15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H |
InChI Key |
SZSBAXVQGWVGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


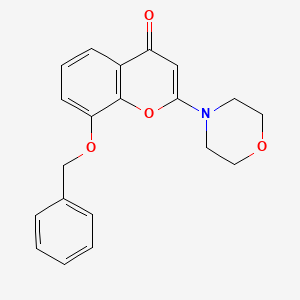
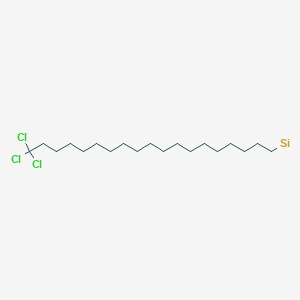
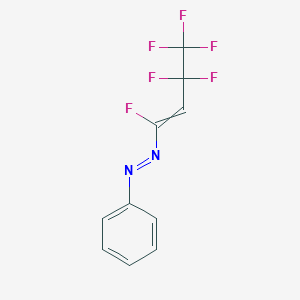
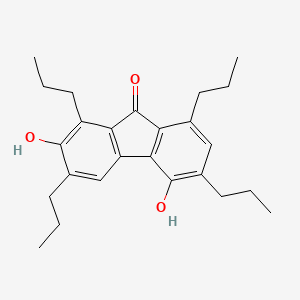
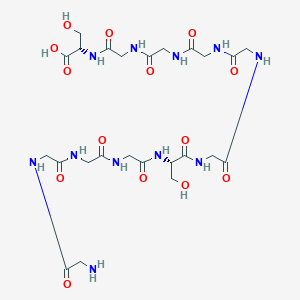
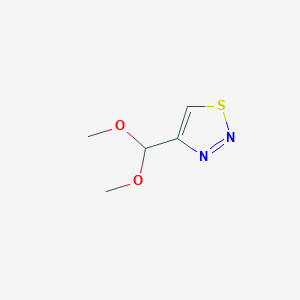
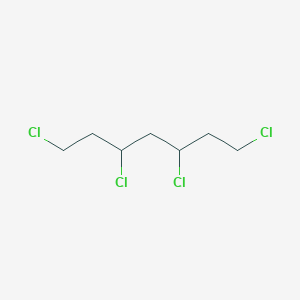
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)
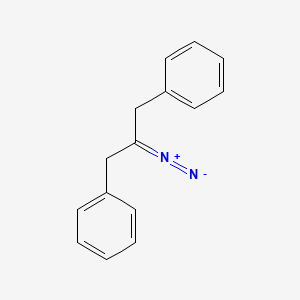


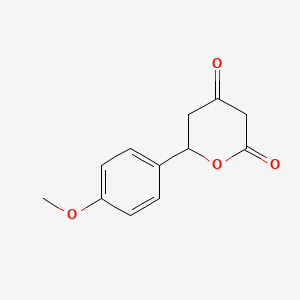
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)
![Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-](/img/structure/B14273266.png)
